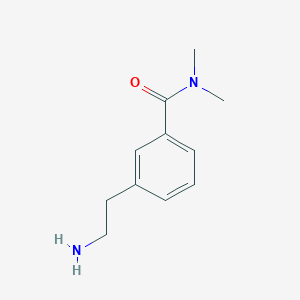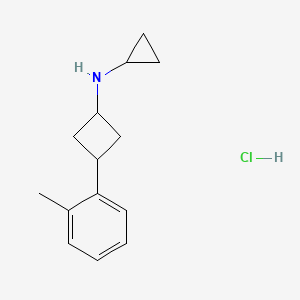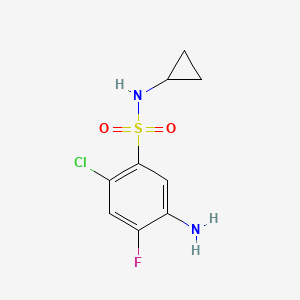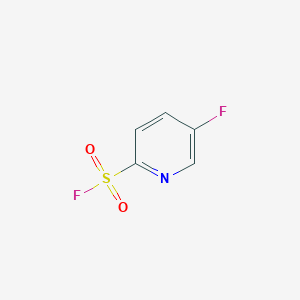
2-Cyclopropylpyridine-3-carbonitrile
Overview
Description
2-Cyclopropylpyridine-3-carbonitrile is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyridine-3-carbonitrile can be analyzed using various tools such as ChemSpider and MolView . These platforms allow for the visualization and analysis of the molecular structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropylpyridine-3-carbonitrile can be obtained from various sources. For instance, Chemsrc provides information such as the molecular weight, density, melting point, boiling point, structure, and formula .Relevant Papers There are several papers that discuss compounds similar to 2-Cyclopropylpyridine-3-carbonitrile. These include studies on the synthesis of thieno[2,3-b]pyridines , the synthesis of new 3-cyanopyridines , and the internal rotation of 2-, 3- and 4-Pyridine Carboxaldehydes . These papers provide valuable insights into the chemical properties and potential applications of 2-Cyclopropylpyridine-3-carbonitrile and similar compounds.
Scientific Research Applications
Synthesis and Derivative Formation
2-Cyclopropylpyridine-3-carbonitrile and its derivatives are primarily involved in the synthesis of various complex compounds. The reactivity of such compounds has been studied extensively, leading to the formation of diverse derivatives with potential biological activities. For instance, the synthesis of tetrahydropyrimidoquinoline derivatives involved the reaction of cyclohexanone with benzylidenemalononitrile, demonstrating the chemical versatility of these compounds (Elkholy & Morsy, 2006). Similarly, benzothiazole pyridine derivatives were synthesized, and their structures were elucidated, showcasing their potential as biologically active compounds (Jemmezi et al., 2014).
Antifungal and Antibacterial Properties
Several studies have focused on the antifungal and antibacterial properties of 2-Cyclopropylpyridine-3-carbonitrile derivatives. A notable study screened a series of 2-aminothiophene derivatives for their antifungal activities against specific strains, and computer-aided drug design methodologies were applied to predict structural characteristics influencing these activities (Scotti et al., 2012). Furthermore, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrated their effectiveness against aerobic and anaerobic bacteria, indicating their potential as antimicrobial agents (Bogdanowicz et al., 2013).
Antiproliferative and Apoptosis-Inducing Activities
The cytotoxic and antiproliferative effects of 2-Cyclopropylpyridine-3-carbonitrile derivatives have been a significant area of study. Research on methoxypyridine-3-carbonitrile derivatives revealed promising antiproliferative effects against cancer cell lines, hinting at their potential in cancer treatment (Al‐Refai et al., 2019). Similarly, the study of gold nanoparticles loaded with 2-amino-4H-chromene-3-carbonitrile derivatives against breast cancer cell lines provided insights into their mechanism of inducing apoptosis and potential as chemotherapy drugs (Saffari et al., 2014).
Prion Inhibition and Drug Development
The role of 2-Cyclopropylpyridine-3-carbonitrile derivatives in prion inhibition and drug development has been explored, with studies identifying compounds with improved bioactivity against prion replication and suitable pharmacokinetic profiles for potential evaluation in animal models of prion disease (May et al., 2007).
properties
IUPAC Name |
2-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVQUHAHCVFATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726468 | |
| Record name | 2-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921760-69-2 | |
| Record name | 2-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)

![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)


![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
